![molecular formula C18H22N2O3S B4442154 N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4442154.png)
N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide
説明
N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide, also known as DAPH-12, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. DAPH-12 is a potent inhibitor of a protein called heat shock protein 70 (Hsp70), which plays a crucial role in various cellular processes.
作用機序
N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide binds to the ATP-binding domain of Hsp70 and inhibits its ATPase activity, which is essential for its chaperone function. This leads to the accumulation of misfolded proteins and the induction of cell death in cancer cells. In neurodegenerative disorders, N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide promotes the clearance of toxic proteins by disrupting the interaction between Hsp70 and its co-chaperones. In infectious diseases, N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide inhibits the replication and survival of viruses and bacteria by disrupting the interaction between Hsp70 and viral/bacterial proteins.
Biochemical and Physiological Effects:
N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to induce cell death in cancer cells, promote the clearance of toxic proteins in neurodegenerative disorders, and inhibit the replication and survival of viruses and bacteria in infectious diseases. In addition, N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to enhance the effectiveness of chemotherapy in cancer treatment.
実験室実験の利点と制限
One advantage of using N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide in lab experiments is its specificity towards Hsp70, which allows for the investigation of the role of Hsp70 in various cellular processes. However, one limitation is that N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide may have off-target effects on other proteins that share the ATP-binding domain with Hsp70.
将来の方向性
For the use of N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide in scientific research include investigating its potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide on cellular processes. Finally, the development of more potent and selective inhibitors of Hsp70, based on the structure of N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide, may lead to the discovery of new therapeutic targets for various diseases.
科学的研究の応用
N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Hsp70 is overexpressed in many cancers and contributes to the survival and proliferation of cancer cells. By inhibiting Hsp70, N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide can induce cancer cell death and enhance the effectiveness of chemotherapy. In neurodegenerative disorders such as Alzheimer's and Parkinson's disease, Hsp70 plays a protective role by preventing the accumulation of misfolded proteins. N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide can disrupt this protective mechanism and promote the clearance of toxic proteins. In infectious diseases, Hsp70 is involved in the replication and survival of viruses and bacteria. N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide can inhibit the activity of Hsp70 and prevent the spread of infection.
特性
IUPAC Name |
3-(benzenesulfonamido)-N,N-diethyl-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-20(5-2)18(21)15-12-11-14(3)17(13-15)19-24(22,23)16-9-7-6-8-10-16/h6-13,19H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXGAVMWOFJNHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(3,4-diethoxyphenyl)-1H-imidazol-2-yl]pyridine](/img/structure/B4442072.png)
![4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4442080.png)
![2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B4442082.png)
![1-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4442090.png)
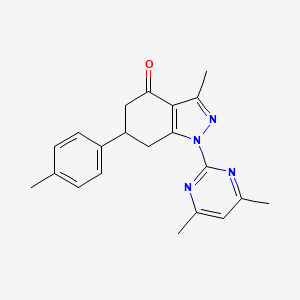
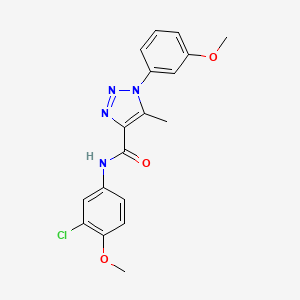
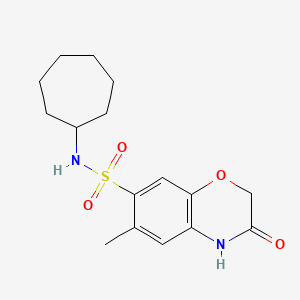
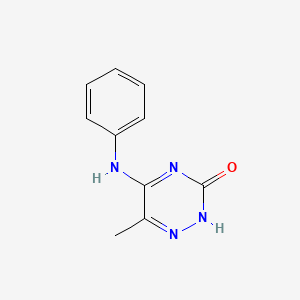
![N-(4-chlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4442115.png)
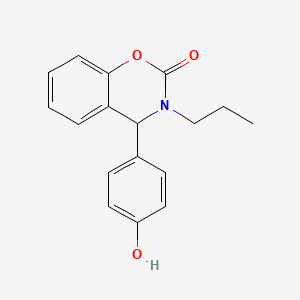
![3-amino-N-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4442127.png)
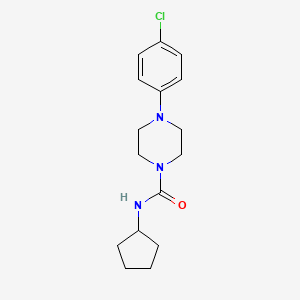
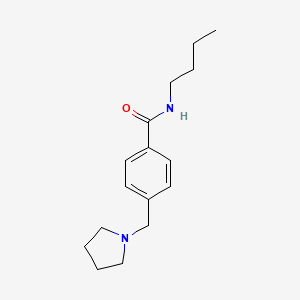
![2-(methylthio)-5-[(2-pyridinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4442161.png)